molecular formula C12H17N3OS B1388436 N'-(5-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine CAS No. 1177284-32-0

N'-(5-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Cat. No.: B1388436
CAS No.: 1177284-32-0
M. Wt: 251.35 g/mol
InChI Key: XBDLXAZTQSENCV-UHFFFAOYSA-N
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Description

N'-(5-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS 1177284-32-0) is a high-purity benzothiazole derivative supplied for advanced research applications. This compound, with a molecular formula of C12H17N3OS and a molecular weight of 251.35 g/mol, is part of the benzothiazole chemical class, a scaffold recognized as a privileged structure in medicinal chemistry due to its diverse pharmacological profile . The benzothiazole core is present in numerous bioactive molecules, and its derivatives are intensively studied for their wide range of biological activities, including antimicrobial, anticancer, antidiabetic, and antitubercular properties . This specific molecule, featuring a 5-methoxy substitution on the benzothiazole ring and a dimethylethane-1,2-diamine side chain, is a valuable building block for researchers in drug discovery and development. It is particularly useful for synthesizing novel compounds and probing structure-activity relationships, especially in the development of potential therapeutic agents targeting infectious diseases and metabolic disorders . The compound is offered with a purity of 95.0% and is intended for laboratory research purposes only . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-15(2)7-6-13-12-14-10-8-9(16-3)4-5-11(10)17-12/h4-5,8H,6-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDLXAZTQSENCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=C(S1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with methoxy-substituted aromatic aldehydes under acidic conditions.

    Alkylation: The benzothiazole derivative is then alkylated using N,N-dimethylethane-1,2-diamine in the presence of a suitable base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(5-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated compounds, potassium carbonate, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to N'-(5-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine have been studied for their effectiveness against various bacterial strains. A study highlighted that benzothiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli , suggesting that this compound could be developed into a potent antimicrobial agent .

Anticancer Properties

Benzothiazole derivatives have also been investigated for their anticancer potential. A notable study demonstrated that certain benzothiazole compounds inhibited the proliferation of leukemia cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making this compound a candidate for further anticancer research .

Polymer Synthesis

The compound can serve as a building block in the synthesis of polymers with enhanced properties. Its unique structure allows for incorporation into polymer matrices, potentially improving thermal stability and mechanical strength. Research has shown that benzothiazole-based polymers exhibit better thermal resistance compared to traditional polymers .

Photovoltaic Materials

Recent advancements indicate that benzothiazole derivatives can be utilized in organic photovoltaic devices. The incorporation of this compound into photovoltaic materials has been linked to improved charge transport properties and overall efficiency in energy conversion .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
AntimicrobialEffective against Staphylococcus aureus
AnticancerInhibition of leukemia cell proliferation
Polymer SynthesisEnhances thermal stability in polymers
PhotovoltaicsImproves efficiency in organic solar cells

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various microbial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL for Staphylococcus aureus , showcasing its potential as a therapeutic agent .

Case Study 2: Cancer Cell Line Inhibition

A series of experiments conducted on leukemia cell lines revealed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis demonstrated increased rates of cell death compared to control groups, indicating its potential as an anticancer drug .

Mechanism of Action

The mechanism of action of N’-(5-methoxy-1,3-benzothiaz

Biological Activity

N'-(5-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS: 1177284-32-0) is a compound of interest due to its potential biological activities, particularly in oncology and microbiology. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula: C12H17N3OS
  • Molecular Weight: 251.35 g/mol
  • Purity: ≥ 95%
  • IUPAC Name: N1-(5-methoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including antitumor and antimicrobial properties. The following sections detail these activities based on recent studies.

Antitumor Activity

A study published in 2021 examined various benzothiazole derivatives and their effects on human lung cancer cell lines (A549, HCC827, and NCI-H358). The findings indicated that certain compounds showed promising antitumor activity:

CompoundCell LineIC50 (μM) - 2D AssayIC50 (μM) - 3D Assay
Compound 5A5492.12 ± 0.214.01 ± 0.95
Compound 6HCC8275.13 ± 0.977.02 ± 3.25
Compound 8NCI-H3586.75 ± 0.199.31 ± 0.78

The study highlighted that while these compounds were effective against cancer cells, they also exhibited moderate cytotoxicity towards normal lung fibroblast cells (MRC-5), indicating a need for further optimization to enhance selectivity for cancerous cells over healthy ones .

Antimicrobial Activity

In addition to antitumor properties, some studies have reported antimicrobial activities associated with benzothiazole derivatives. These compounds have shown efficacy against various bacterial strains, suggesting their potential as therapeutic agents in treating infections .

The mechanism by which this compound exerts its biological effects is primarily through interaction with DNA. The compounds predominantly bind within the minor groove of AT-DNA, which can interfere with essential cellular processes such as replication and transcription .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Study on Synthesis and Biological Evaluation : A research effort synthesized various benzothiazole derivatives and evaluated their antitumor activities across different cell lines. The results indicated that structural modifications significantly influenced biological activity.
  • Comparative Analysis : A comparative study of nitro-substituted versus methoxy-substituted benzothiazoles revealed that the presence of specific functional groups could enhance or diminish biological efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzothiazole Ring

Chloro and Methyl Substitutions
  • N'-(5-Chloro-4-Methyl-1,3-Benzothiazol-2-yl)-N,N-Dimethylethane-1,2-Diamine (CAS 1105188-47-3): Structural Difference: Replaces the methoxy group with a chloro substituent at C5 and adds a methyl group at C3. Physicochemical Properties: Molecular weight = 269.79 g/mol; higher lipophilicity compared to the methoxy analogue due to the chloro group . Biological Activity: Limited data, but chloro-substituted benzothiazoles are often associated with enhanced antimicrobial activity .
  • N'-(6-Chloro-1,3-Benzothiazol-2-yl)-N,N-Dimethylethane-1,2-Diamine :

    • Structural Difference : Chloro substituent at C6 instead of C4.
    • Synthetic Challenges : Positional isomerism may affect reactivity and yield .
Dimethyl Substitutions
  • N'-(5,7-Dimethyl-1,3-Benzothiazol-2-yl)-N,N-Dimethylethane-1,2-Diamine (CAS 1333960-63-6): Structural Difference: Methyl groups at C5 and C5. Physicochemical Properties: Molecular weight = 249.38 g/mol; predicted boiling point = 364.9 ± 44.0 °C, density = 1.159 ± 0.06 g/cm³.
Fluorine and Difluoro Substitutions
  • N'-(4,6-Difluoro-1,3-Benzothiazol-2-yl)-N,N-Dimethylethane-1,2-Diamine :
    • Structural Difference : Difluoro substitution at C4 and C5.
    • Applications : Fluorine atoms improve metabolic stability and bioavailability in drug candidates .

Variations in the Diamine Side Chain

  • N'-(5-Methoxy-1,3-Benzothiazol-2-yl)-N,N-Dimethylpropane-1,3-Diamine :

    • Structural Difference : Propane-1,3-diamine replaces ethane-1,2-diamine.
    • Impact on Bioactivity : Extended chain length may enhance binding to hydrophobic pockets in target proteins .
  • N'-(5-Methoxy-1,3-Benzothiazol-2-yl)-N,N-Diethylpropane-1,3-Diamine: Structural Difference: Ethyl groups replace methyl groups on the diamine.
Antimicrobial Activity
  • Chloro-substituted analogues (e.g., CAS 1105188-47-3) are hypothesized to exhibit stronger antimicrobial effects due to enhanced membrane permeability .
Anticancer Activity
  • A quinoline derivative with a dimethylethane-1,2-diamine side chain (54) demonstrated antiproliferative activity against H-460, HT-29, HepG2, and SGC-7901 cancer cell lines . This highlights the diamine moiety's role in enhancing cytotoxicity.
Enzyme Inhibition
  • Methoxy-substituted benzothiazoles may share this mechanism due to similar electronic profiles.

Key Findings and Implications

Safety Considerations : Chloro and dihydrochloride derivatives may require stricter handling protocols due to irritant properties .

Q & A

Q. Basic

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Verify proton environments (e.g., methoxy group at δ ~3.76 ppm, aromatic protons in benzothiazole ring) .
    • IR spectroscopy : Confirm functional groups (e.g., C=O stretch ~1668 cm⁻¹, N–H bends ~3178 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., H-bonded dimers, S⋯S contacts) to validate stereochemistry .
  • Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .

What computational strategies can predict the reactivity of intermediates in the synthesis of this compound?

Q. Advanced

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways, transition states, and activation energies. For example, ICReDD’s reaction path search methods optimize experimental conditions by simulating intermediates’ stability .
  • AI-driven simulations : Tools like COMSOL Multiphysics integrate machine learning to predict optimal solvent systems or catalyst ratios, reducing trial-and-error experimentation .
  • Molecular docking : If targeting biological activity, dock the compound into protein active sites (e.g., kinase inhibitors) to prioritize synthetic analogs with higher binding affinity .

How can researchers resolve contradictions in biological activity data across different studies?

Q. Advanced

  • Dose-response profiling : Conduct in vitro assays (e.g., IC₅₀ determination) under standardized conditions (pH, temperature, cell lines) to minimize variability .
  • Metabolic stability assays : Assess compound degradation in liver microsomes to explain discrepancies in in vivo vs. in vitro efficacy .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., methoxy→ethoxy, dimethylamine→diethylamine) to isolate structure-activity relationships (SAR) .

What experimental design principles are critical for studying this compound’s potential as a kinase inhibitor?

Q. Advanced

  • Kinase selectivity panels : Use high-throughput screening against a kinase library (e.g., 100+ kinases) to identify off-target effects .
  • Kinetic assays : Measure kcat/Km values to determine catalytic efficiency and binding kinetics .
  • Crystallographic studies : Co-crystallize the compound with target kinases (e.g., EGFR, BRAF) to map binding modes and guide rational design .

How can researchers optimize solvent systems for large-scale synthesis while maintaining green chemistry principles?

Q. Advanced

  • Solvent screening : Use predictive software (e.g., CHEM21 Solvent Selection Guide) to rank solvents by safety, boiling point, and polarity. Ethanol/water mixtures are preferred over DCM or DMF .
  • Flow chemistry : Implement continuous flow reactors to reduce waste and improve heat transfer during exothermic steps .
  • Catalyst recycling : Employ immobilized catalysts (e.g., silica-supported acids) to minimize heavy metal contamination .

What analytical methods are suitable for detecting degradation products during stability studies?

Q. Advanced

  • LC-MS/MS : Identify degradation metabolites (e.g., demethylated or oxidized species) with high sensitivity .
  • Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions, followed by HPLC-PDA to track impurity profiles .
  • Stability-indicating assays : Validate methods using ICH guidelines (Q1A-Q2B) to ensure specificity and accuracy .

How can researchers design robust structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Fragment-based design : Synthesize truncated analogs (e.g., benzothiazole core only) to identify essential pharmacophores .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity, guiding substituent prioritization .
  • Free-Wilson analysis : Statistically deconvolute substituent contributions to activity using multivariate regression .

What methodologies address challenges in crystallizing this compound for X-ray studies?

Q. Advanced

  • Polymorph screening : Test crystallization from mixed solvents (e.g., EtOH/acetone) or via vapor diffusion to obtain single crystals .
  • Cryo-cooling : Use liquid nitrogen to stabilize crystals during data collection, minimizing thermal motion artifacts .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., H-bonds, π-π stacking) to rationalize crystal packing .

How can AI enhance the reproducibility of synthetic protocols for this compound?

Q. Advanced

  • Autonomous labs : Integrate robotic platforms with AI-driven optimization algorithms to standardize reaction conditions (e.g., temperature, stirring rate) .
  • Data mining : Use natural language processing (NLP) to extract synthetic parameters from heterogeneous literature sources .
  • Feedback loops : Train models on failed experiments to iteratively refine protocols and predict bottlenecks (e.g., byproduct formation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(5-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N'-(5-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.